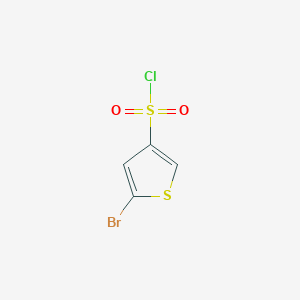
5-Bromothiophene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromothiophene-3-sulfonyl chloride is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a sulfonyl chloride group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiophene-3-sulfonyl chloride typically involves the bromination of thiophene followed by sulfonation and chlorination. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfonation: The brominated thiophene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: Finally, the sulfonic acid derivative is converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine and sulfonyl chloride groups make the thiophene ring highly reactive towards nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, N-bromosuccinimide (NBS), and sulfur trioxide are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are used under mild conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Coupled Products: Formed by Suzuki-Miyaura or Stille coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromothiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromothiophene-3-sulfonyl chloride is primarily based on its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chlorothiophene-3-sulfonyl chloride
- 5-Fluorothiophene-3-sulfonyl chloride
- 5-Iodothiophene-3-sulfonyl chloride
Uniqueness
5-Bromothiophene-3-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other halogenated thiophene derivatives may not be as effective.
Propiedades
Fórmula molecular |
C4H2BrClO2S2 |
|---|---|
Peso molecular |
261.5 g/mol |
Nombre IUPAC |
5-bromothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2BrClO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H |
Clave InChI |
BQCZDFQXKWXXMN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


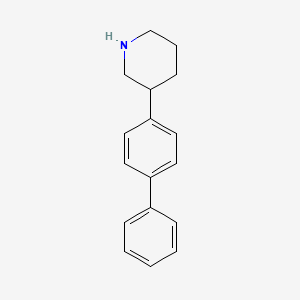
![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)

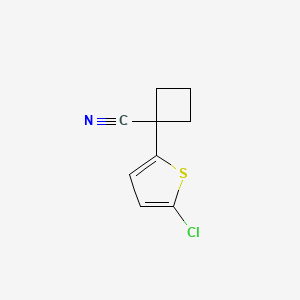

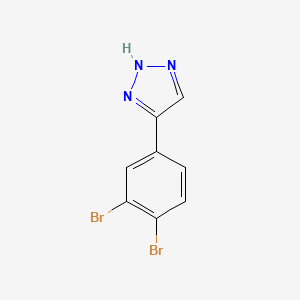


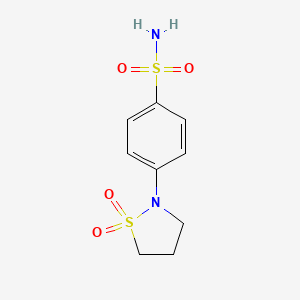

![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)
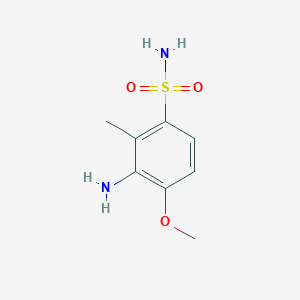

![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
